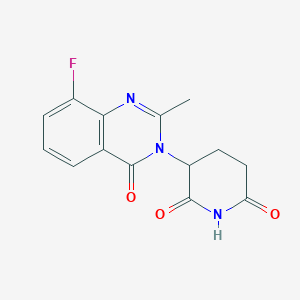
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol
Vue d'ensemble
Description
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is a compound that features a unique combination of a nitrotriazole and a furan ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both nitro and triazole groups suggests that it may possess interesting energetic properties, making it a candidate for further research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol typically involves the formation of the triazole ring followed by its attachment to the furan ring. One common method involves the cyclization of a suitable precursor containing azide and alkyne groups to form the triazole ring. This is followed by nitration to introduce the nitro group. The final step involves the attachment of the triazole ring to the furan ring through a methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process would also need to be scalable to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Potential use as a probe or marker due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific energetic properties.
Mécanisme D'action
The mechanism of action of (5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the triazole ring could interact with biological macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its energetic properties and used as a less sensitive explosive.
5-Nitro-1,2,4-triazole-3-one: Another compound with similar energetic properties.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: A compound with a similar triazole structure.
Uniqueness
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is unique due to the combination of a nitrotriazole and a furan ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H8N4O4 |
|---|---|
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
[5-[(4-nitrotriazol-2-yl)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C8H8N4O4/c13-5-7-2-1-6(16-7)4-11-9-3-8(10-11)12(14)15/h1-3,13H,4-5H2 |
Clé InChI |
YLSLARNOWTXPDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)CO)CN2N=CC(=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-phenyl-methanone](/img/structure/B8324001.png)


![3-[(2-Methyl-1-pyrrolidinyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B8324046.png)

![(3S)-1-[(2-Hydroxyphenyl)acetyl]pyrrolidin-3-ol](/img/structure/B8324056.png)







